![molecular formula C17H18N2O4S B2975144 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide CAS No. 1428357-89-4](/img/structure/B2975144.png)
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide, also known as OTSSP167, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by a team of researchers at the University of Michigan and has since been studied for its potential applications in cancer treatment and other areas of medical research. In
Wissenschaftliche Forschungsanwendungen
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been studied for its potential applications in cancer treatment, particularly in the inhibition of MELK (maternal embryonic leucine zipper kinase) activity. MELK is a protein kinase that is overexpressed in various types of cancer and has been implicated in cancer cell proliferation, survival, and drug resistance. Inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models.
In addition to its potential applications in cancer treatment, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has also been studied for its effects on neural stem cells and neurodegenerative diseases. MELK has been shown to play a role in the regulation of neural stem cell proliferation and differentiation, and inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to promote neural stem cell differentiation and reduce neurodegeneration in animal models.
Wirkmechanismus
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide acts as a selective inhibitor of MELK activity by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and ultimately leads to the induction of apoptosis in cancer cells and the promotion of neural stem cell differentiation.
Biochemical and Physiological Effects
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to induce apoptosis, reduce tumor growth, and sensitize cells to chemotherapy. In neural stem cells, inhibition of MELK activity by N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has been shown to promote differentiation and reduce neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide has several advantages for lab experiments, including its selectivity for MELK and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide. One area of research is the optimization of the compound to improve its pharmacokinetic properties and reduce its potential off-target effects. Another area of research is the exploration of its potential applications in other areas of medical research, such as neurodegenerative diseases and regenerative medicine. Finally, the development of combination therapies involving N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide and other drugs may also be a promising direction for future research.
Synthesemethoden
The synthesis method for N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide involves several steps. The first step is the preparation of 2-phenoxyethanesulfonyl chloride, which is then reacted with N-(7-amino-1,2,3,4-tetrahydroisoquinolin-1-yl) acetamide to produce the desired compound. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17-16-12-14(7-6-13(16)8-9-18-17)19-24(21,22)11-10-23-15-4-2-1-3-5-15/h1-7,12,19H,8-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUJTTHROKQJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.